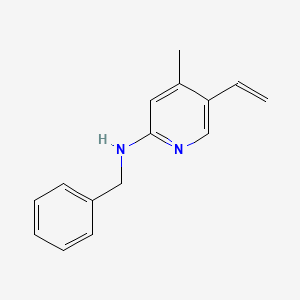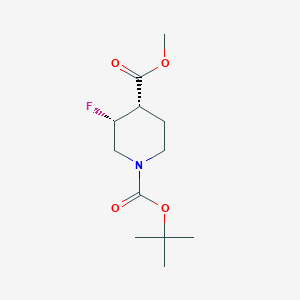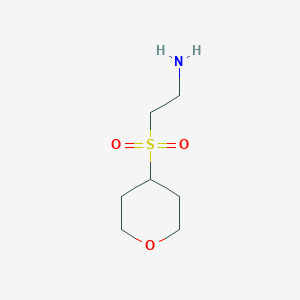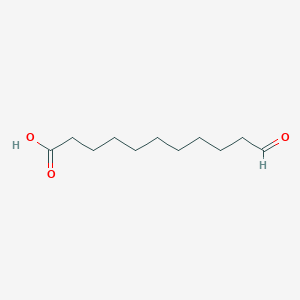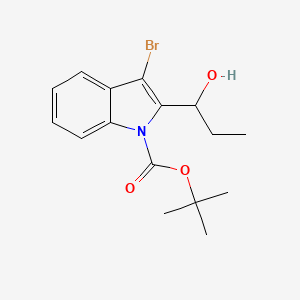
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxypropyl group attached to the indole core, making it a molecule of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the indole ring.
Hydroxypropylation: Addition of the hydroxypropyl group to the indole core.
Esterification: Formation of the tert-butyl ester group.
Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), hydroxypropylating agents (e.g., 1-bromo-3-chloropropane), and esterification reagents (e.g., tert-butyl alcohol and acid catalysts).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups like azides or nitriles.
Scientific Research Applications
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate
- tert-Butyl 3-chloro-2-(1-hydroxypropyl)-1H-indole-1-carboxylate
- tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-acetate
Uniqueness
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20BrNO3 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-(1-hydroxypropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9,12,19H,5H2,1-4H3 |
InChI Key |
USHGIOFSYBGCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


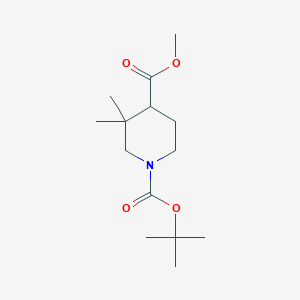
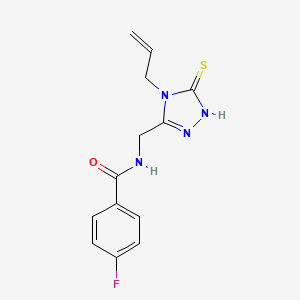
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
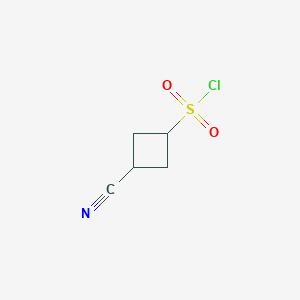
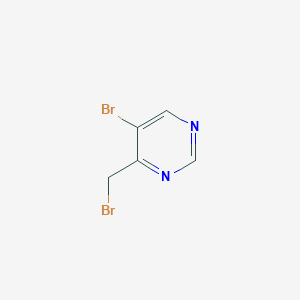
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)


